molecular formula C15H11NO4S B2683813 Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-35-0

Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2683813
CAS RN: 477490-35-0
M. Wt: 301.32
InChI Key: OYWPGWZWFSSLPM-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a synthetic derivative of benzo[b]thiophene, which is a heterocyclic compound that is widely used in the pharmaceutical industry.

Scientific Research Applications

Catalytic Systems and Regiocontrolled C–H Activation

Research has identified a catalytic system involving Pd(OAc)2/AgOAc and bidentate ligands for regioselective C–H activation and C–C bond formation at the C-3 position of thiophene- and furan-2-carboxamides. This method allows for the efficient arylation and alkylation of thiophene-2-carboxamides, producing C-3-arylated and C-3-alkylated derivatives with high regioselectivity and good yields. The strategy demonstrates the utility of these compounds in synthesizing complex organic structures through precise functionalization techniques (Padmavathi et al., 2015).

Synthesis of Fluoro-Substituted Derivatives

Another study describes the one-pot synthesis of fluoro-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates. This microwave-induced process leverages tandem intramolecular Wittig and Claisen rearrangement reactions, highlighting the adaptability of furan-based compounds for introducing fluorine atoms, which are significant for pharmaceutical and material science applications (Ramarao et al., 2004).

Antimicrobial Activity

A series of furan/thiophene-1,3-benzothiazin-4-one hybrids derived from furan/thiophene-2-carboxamide derivatives demonstrated significant in vitro antimicrobial activity against various bacteria and yeasts. This research showcases the potential of these compounds in developing new antimicrobial agents with broad-spectrum efficacy (Popiołek et al., 2016).

Transition-Metal-Free Synthesis

A transition-metal-free synthetic pathway has been developed for 2-substituted methyl benzo[b]furan-3-carboxylates, offering a convenient and cost-effective method for synthesizing these derivatives without the need for transition metal catalysts. This approach underscores the importance of eco-friendly synthesis methods in organic chemistry (Kang et al., 2015).

properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c1-19-15(18)13-12(9-5-2-3-7-11(9)21-13)16-14(17)10-6-4-8-20-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPGWZWFSSLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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